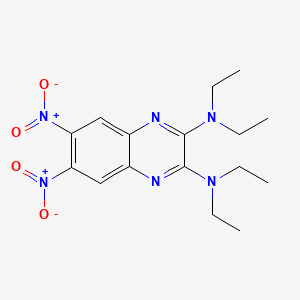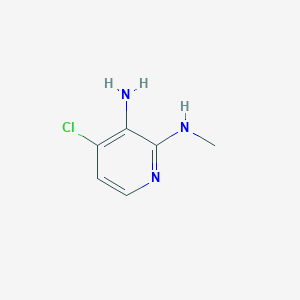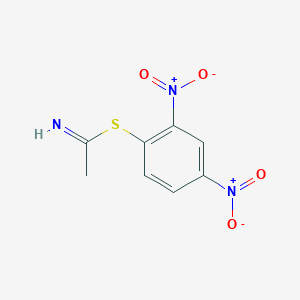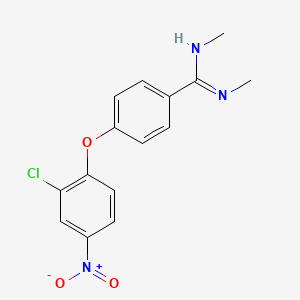![molecular formula C13H13N3OS B12469499 5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469499.png)
5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system containing a thiophene ring and a pyrimidine ring, with additional substituents including methyl groups and a pyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-aminopyridine with a suitable thiophene derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions
5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on the binding affinity and specificity of this compound are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activities and potential as a drug candidate.
Imidazole-containing compounds: These compounds share some structural similarities and are widely studied for their therapeutic potential.
Uniqueness
5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substituents and the combination of the thiophene and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H13N3OS |
|---|---|
分子量 |
259.33 g/mol |
IUPAC名 |
5,6-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-4-3-5-14-6-9/h3-6,11,16H,1-2H3,(H,15,17) |
InChIキー |
YWKOTCWEZFBNFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,2,2-trichloroacetamide](/img/structure/B12469433.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)


![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)




![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
